JNJ-39758979
Overview
Description
JNJ-39758979 is a selective and high-affinity antagonist of the histamine H4 receptor. This compound has shown promise in reducing histamine-induced pruritus and inflammation, making it a potential candidate for treating conditions like atopic dermatitis and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-39758979 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key intermediate, ®-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, is synthesized through a series of reactions including amination and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
JNJ-39758979 primarily undergoes substitution reactions due to the presence of reactive functional groups like the amino and pyrrolidinyl groups. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include amines, alkyl halides, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound are typically derivatives with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
JNJ-39758979 has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown efficacy in reducing pruritus and inflammation in conditions like atopic dermatitis and asthma . In biological research, it is used to study the role of the histamine H4 receptor in various physiological processes .
Mechanism of Action
JNJ-39758979 exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking this receptor, this compound can reduce the release of pro-inflammatory mediators and alleviate symptoms of pruritus and inflammation .
Comparison with Similar Compounds
Similar Compounds
JNJ-7777120: Another histamine H4 receptor antagonist, but with a shorter in vivo half-life and higher toxicity.
Toreforant: A newer H4 receptor antagonist with a different chemical structure, developed to overcome the side effects of JNJ-39758979.
Uniqueness
This compound stands out due to its high selectivity and affinity for the histamine H4 receptor, as well as its demonstrated efficacy in clinical studies. its development was halted due to the occurrence of drug-induced agranulocytosis, a side effect that newer compounds like toreforant aim to avoid .
Properties
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGVHJHSCBOQT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046447-90-8 | |
Record name | JNJ 39758979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046447908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-39758979 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV7T5BNMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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